molecular formula C8H3FN2O B13521881 3-Fluoro-2-isocyanatobenzonitrile

3-Fluoro-2-isocyanatobenzonitrile

Cat. No.: B13521881
M. Wt: 162.12 g/mol
InChI Key: RLKWQZGHFBCXJB-UHFFFAOYSA-N
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Description

3-Fluoro-2-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3FN2O. It is a fluorinated aromatic isocyanate, which means it contains both a fluorine atom and an isocyanate group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-Fluoro-2-isocyanatobenzonitrile may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The isocyanate group can be introduced using phosgene or other carbonyl diimidazole reagents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-isocyanatobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-isocyanatobenzonitrile has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom and isocyanate group.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals.

    Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays

Mechanism of Action

The mechanism of action of 3-Fluoro-2-isocyanatobenzonitrile involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate derivatives. The fluorine atom can also influence the reactivity and stability of the compound by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-isocyanatobenzonitrile
  • 4-Fluoro-2-isocyanatobenzonitrile
  • 3-Fluoro-4-isocyanatobenzonitrile

Uniqueness

3-Fluoro-2-isocyanatobenzonitrile is unique due to the specific positioning of the fluorine atom and the isocyanate group on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different reactivity patterns and stability, making it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C8H3FN2O

Molecular Weight

162.12 g/mol

IUPAC Name

3-fluoro-2-isocyanatobenzonitrile

InChI

InChI=1S/C8H3FN2O/c9-7-3-1-2-6(4-10)8(7)11-5-12/h1-3H

InChI Key

RLKWQZGHFBCXJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C=O)C#N

Origin of Product

United States

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